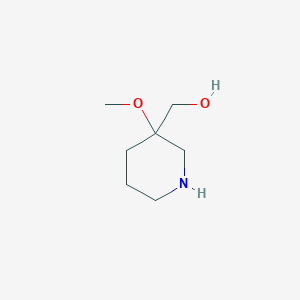

(3-Methoxypiperidin-3-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO2 |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

(3-methoxypiperidin-3-yl)methanol |

InChI |

InChI=1S/C7H15NO2/c1-10-7(6-9)3-2-4-8-5-7/h8-9H,2-6H2,1H3 |

InChI Key |

FZIUENXNKJDWGV-UHFFFAOYSA-N |

Canonical SMILES |

COC1(CCCNC1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxypiperidin 3 Yl Methanol and Its Stereoisomers

Regioselective and Stereoselective Synthesis of the Piperidine (B6355638) Core

The construction of the 3-substituted piperidine scaffold, the core of (3-Methoxypiperidin-3-yl)methanol, requires methods that can selectively introduce substituents at the desired position while controlling their spatial orientation. nih.govresearchgate.net

Cyclization Reactions for 3-Substituted Piperidines (e.g., [4+2] Annulation, Radical-Mediated Amine Cyclization)

A variety of cyclization strategies have been developed for the synthesis of the piperidine ring. nih.gov Among these, annulation reactions, which form a ring in a single step from two or more components, are particularly powerful.

[4+2] Annulation reactions , a type of cycloaddition, have emerged as a potent tool for constructing the piperidine skeleton. rsc.orgnih.govrsc.orgacs.org For instance, a phosphine-catalyzed [4+2] annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes can produce highly functionalized piperidine derivatives. acs.org This method serves as a four-membered synthon reacting under mild conditions to yield piperidines in moderate to excellent yields with good to excellent diastereoselectivities. acs.org Similarly, organocatalytic formal [4+2] cycloadditions, such as the reaction between an N-PMP aldimine and aqueous glutaraldehyde, proceed via a Mannich reaction-reductive cyclization pathway to afford 2,3-substituted piperidines with high yields and enantioselectivities. rsc.org The development of tunable annulation protocols allows for divergent syntheses of N-heterocycles, including piperidines, by controlling reaction conditions to favor either radical or polar cyclization pathways. rsc.orgnih.gov

Radical-mediated amine cyclization offers another effective route to the piperidine core. nih.govnih.govorganic-chemistry.org These reactions often involve the formation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular cyclization. For example, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes has been shown to produce various piperidines. nih.gov Another approach involves the photoredox-mediated radical/polar crossover, where a photocatalytically generated alkyl radical with a pendant leaving group engages an imine in a C-C bond formation, followed by reduction of the nitrogen-centered radical to trigger anionic ring closure. researchgate.net This method, driven by visible light, provides a mild and non-toxic route to piperidines. nih.govresearchgate.net

| Cyclization Method | Key Features | Typical Substrates | Catalyst/Reagent |

| [4+2] Annulation | Forms two new bonds in one step, high stereocontrol. rsc.orgnih.gov | Dienes and dienophiles (e.g., imines and allenes). nih.gov | Chiral phosphepines, organocatalysts. rsc.orgnih.gov |

| Radical-Mediated Cyclization | Tolerant of various functional groups, proceeds under mild conditions. nih.govnih.gov | Unsaturated amines or amides. nih.gov | Cobalt(II) catalysts, photoredox catalysts. nih.govnih.gov |

Control of Stereochemistry in Ring-Forming Reactions

Achieving the desired stereochemistry in the piperidine ring is a critical aspect of the synthesis. acs.orgnih.govresearchgate.net This is often accomplished through the use of chiral catalysts, auxiliaries, or by substrate control. nih.govresearchgate.net

In [4+2] annulation reactions , the use of chiral catalysts, such as C2-symmetric chiral phosphepines, can induce high levels of enantioselectivity, furnishing functionalized piperidines with very good stereoselectivity. nih.gov Similarly, organocatalytic approaches employing chiral amines can direct the stereochemical outcome of the cyclization. rsc.org

For radical cyclizations , diastereoselectivity can often be controlled by the substrate's existing stereocenters or by the use of specific reagents. For example, the use of tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride in the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates has been shown to enhance diastereoselectivity. organic-chemistry.org

Recent advances in rhodium-catalyzed asymmetric carbometalation of dihydropyridines offer a powerful strategy for accessing enantioenriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. acs.orgnih.gov This method demonstrates broad functional group tolerance and can be performed on a gram scale. nih.gov

Enantioselective Synthesis of (3-Methoxypiperidin-3-yl)methanol

The synthesis of a specific enantiomer of (3-Methoxypiperidin-3-yl)methanol requires strategies that can introduce the chiral centers at positions 3 with high enantiopurity.

Asymmetric Catalysis Approaches (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Hydrogenation)

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of chiral molecules with high enantiomeric excess. nih.govnih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of piperidines. thieme-connect.comacs.orgresearchgate.net Chiral secondary amines, such as derivatives of prolinol, can catalyze the domino reaction of aldehydes and functionalized nitroolefins to produce polysubstituted piperidines with the formation of four contiguous stereocenters in one step with excellent enantioselectivity. acs.org This approach is valuable for creating diverse and complex piperidine structures. acs.org Biomimetic organocatalytic strategies have also been developed for the asymmetric synthesis of 2-substituted piperidine-type alkaloids, demonstrating the versatility of this approach. acs.org

Metal-catalyzed asymmetric hydrogenation of pyridine (B92270) derivatives is another highly effective method for obtaining enantioenriched piperidines. nih.govdicp.ac.cnacs.orgrsc.org Iridium complexes bearing chiral ligands, such as SegPhos, have been successfully employed in the asymmetric hydrogenation of N-iminopyridinium ylides and 2-aryl-3-phthalimidopyridinium salts, affording the corresponding piperidine derivatives with high levels of enantioselectivity and diastereoselectivity. acs.orgacs.org This method has proven to be scalable and applicable to the synthesis of key pharmaceutical intermediates. acs.org A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts using a chiral amine offers a route to chiral piperidines, including those with fluorine substituents, without the need for hydrogen gas. dicp.ac.cn

| Asymmetric Catalysis Approach | Catalyst Type | Key Advantages |

| Organocatalysis | Chiral amines, thioureas. acs.orgresearchgate.net | Metal-free, mild conditions, high enantioselectivity. acs.org |

| Metal-Catalyzed Asymmetric Hydrogenation | Iridium, Rhodium complexes with chiral ligands. dicp.ac.cnacs.org | High efficiency, scalability, access to a wide range of substituted piperidines. dicp.ac.cnacs.org |

Chiral Auxiliary-Mediated Synthesis for Diastereocontrol

The use of chiral auxiliaries is a classical yet effective strategy for controlling stereochemistry. nih.gov A chiral auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For example, (R)-piperidin-3-ol has been utilized as a new chiral auxiliary for the efficient stereoselective synthesis of α-hydroxy aldehydes. nih.gov While not directly applied to (3-Methoxypiperidin-3-yl)methanol in the reviewed literature, this principle can be extended. A chiral auxiliary attached to the piperidine nitrogen could be used to direct the diastereoselective introduction of the methoxy (B1213986) and hydroxymethyl groups at the C3 position.

Biocatalytic Transformations for Stereospecific Introduction of Functional Groups

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. rsc.orgnih.gov Enzymes can operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

For the synthesis of piperidine derivatives, lipases have been employed. For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze a multicomponent reaction to produce clinically valuable piperidines in very good yields. rsc.org This biocatalyst was found to be reusable and even more efficient than the pure enzyme. rsc.org While the direct biocatalytic synthesis of (3-Methoxypiperidin-3-yl)methanol has not been explicitly described, the use of enzymes for the stereospecific introduction of hydroxyl or methoxy groups is a well-established concept. A chemo-enzymatic approach, combining the selectivity of enzymes with the efficiency of chemical synthesis, has been successfully used for the synthesis of stereo-defined 3- and 3,4-substituted piperidines. acs.org This often involves an oxidase/reductase cascade to convert tetrahydropyridines into enantioenriched piperidines. acs.org

Strategic Functional Group Interconversions Leading to (3-Methoxypiperidin-3-yl)methanol

The construction of the target molecule, (3-Methoxypiperidin-3-yl)methanol, necessitates the precise installation of two functional groups at the C3 position of the piperidine ring: a methoxy group and a hydroxymethyl group. This can be achieved through a series of strategic functional group interconversions, starting from readily available precursors.

Selective Hydroxylation and Methoxylation Strategies

A key precursor for the synthesis of (3-Methoxypiperidin-3-yl)methanol is the corresponding 3-hydroxypiperidine (B146073) derivative. The introduction of a hydroxyl group at the C3 position can be accomplished through various methods, including the reduction of a 3-piperidone or the hydrogenation of a 3-hydroxypyridine (B118123) precursor. ketonepharma.com Biocatalysis offers a highly selective and environmentally friendly approach to hydroxylation. For instance, enzymatic C–H oxidation has been successfully employed to introduce hydroxyl groups into piperidine rings. dtic.mil While there were initially no known enzymes that could hydroxylate a 3-carboxylated piperidine, researchers have identified ectoine (B1671093) 5-hydroxylase from Sphingopyxis alaskensis (SaEctD) as a biocatalyst capable of this transformation. dtic.mil This enzymatic approach provides a scalable and enantioselective route to valuable hydroxylated piperidine intermediates. dtic.mil

Once the 3-hydroxy functionality is in place, the methoxy group can be introduced via O-methylation. The Williamson ether synthesis is a classic and widely used method for this transformation, involving the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with a methylating agent such as methyl iodide or dimethyl sulfate (B86663). masterorganicchemistry.comchem-station.com For a tertiary alcohol, such as the one that would be present on a 3-substituted-3-hydroxypiperidine, careful selection of reaction conditions is necessary to avoid elimination side reactions. teachthemechanism.com The use of a strong, non-nucleophilic base like sodium hydride in an aprotic polar solvent such as DMF or THF is often preferred. masterorganicchemistry.com

Alternatively, nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds. ntu.edu.sgorganic-chemistry.org These methods can offer advantages in terms of functional group tolerance and milder reaction conditions compared to traditional methods. ntu.edu.sg

Reduction Methodologies for Carbonyl Precursors

The hydroxymethyl group at the C3 position of (3-Methoxypiperidin-3-yl)methanol can be installed by the reduction of a corresponding carbonyl precursor, such as an ester or an aldehyde. A plausible synthetic route could involve a Dieckmann condensation of a suitable amino diester to form a 3-oxopiperidine-4-carboxylate, which can then be further manipulated. dtic.mil

A more direct approach would be the reduction of a 3-ester substituted piperidine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols. nih.govyoutube.com Therefore, a precursor such as a 1-N-protected-3-methoxy-piperidine-3-carboxylate could be reduced with LiAlH4 in an ethereal solvent like THF to yield the desired (3-Methoxypiperidin-3-yl)methanol. nih.gov It is important to note that LiAlH4 is a highly reactive reagent and will also reduce other carbonyl functionalities, so careful planning of the synthetic sequence and the use of protecting groups are essential. youtube.com

Biocatalytic reductions offer a milder and more selective alternative. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. tsijournals.com The use of whole-cell biocatalysts, such as Baker's yeast, has also been shown to be effective for the enantioselective reduction of prochiral ketones to their corresponding alcohols. tsijournals.com While these methods are typically applied to the reduction of ketones to secondary alcohols, they highlight the potential of biocatalysis in achieving selective reductions within the piperidine scaffold.

Below is a table summarizing various reduction methodologies for carbonyl precursors relevant to piperidine synthesis.

| Carbonyl Precursor | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| Ethyl 1-methyl-2-oxo-4-phenyl-3-piperidinecarboxylate | H₂, Adams catalyst, Methylamine/Methanol (B129727) | Ethyl 1-methyl-2-oxo-4-phenyl-3-piperidinecarboxylate (hydrogenated) | - | WO2000026187A1 |

| 3-Piperidone | Sodium borohydride (B1222165) (NaBH₄) | 3-Hydroxypiperidine | - | ketonepharma.com |

| N-Boc-3-piperidone | Baker's yeast | (S)-1-Boc-3-hydroxypiperidine | 90-95 | tsijournals.com |

| N-Boc-3-piperidone | Ketoreductase (KRED 110) | (S)-1-Boc-3-hydroxypiperidine | >99 | tsijournals.com |

| α,β-unsaturated ester | Hydrogenation (Pd/C) | Saturated ester | 70 | nih.gov |

| Ester | Lithium aluminum hydride (LiAlH₄) | Primary alcohol | - | nih.gov |

Green Chemistry Principles in (3-Methoxypiperidin-3-yl)methanol Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce environmental impact and improve the sustainability of chemical processes. The synthesis of (3-Methoxypiperidin-3-yl)methanol can benefit from the application of these principles at various stages.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce reaction times and simplify work-up procedures. nih.govnih.gov For example, the synthesis of piperidine derivatives has been achieved under solvent-free conditions using microwave assistance. dtic.milacs.org

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of highly substituted piperidines has been successfully demonstrated in aqueous media, often using surfactants as catalysts to overcome solubility issues. researchgate.net A one-pot, multi-component synthesis of piperidines has been developed in water at room temperature, offering a simple and environmentally friendly protocol. researchgate.net

The following table provides examples of solvent-free and aqueous medium reactions in the synthesis of piperidine derivatives.

| Reaction Type | Conditions | Catalyst | Yield (%) | Reference |

| Knoevenagel condensation | Microwave, solvent-free | Ammonium (B1175870) acetate | 81-99 | oatext.com |

| Synthesis of 2,5-Piperazinediones | Microwave, solvent-free | None | High | researchgate.net |

| Multi-component synthesis of piperidines | Aqueous, room temperature | Sodium lauryl sulfate (SLS) | Moderate to high | researchgate.net |

| Hydrogenation of pyridines | Aqueous | Heterogeneous cobalt catalyst | Good | nih.gov |

| Synthesis of N-acylated cephalosporins | Microwave, solvent-free, on basic alumina | Basic alumina | 82-93 | nih.gov |

Atom Economy and E-Factor Considerations

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. york.ac.uk It is calculated by dividing the molecular weight of the desired product by the sum of the molecular weights of all reactants. whiterose.ac.uk Reactions with high atom economy, such as addition and rearrangement reactions, are considered greener as they generate less waste. nih.gov In the context of synthesizing (3-Methoxypiperidin-3-yl)methanol, multi-component reactions that form the piperidine ring in a single step are highly atom-economical. york.ac.uk

The Environmental Factor (E-factor) provides a more comprehensive measure of the environmental impact of a chemical process by quantifying the amount of waste generated per unit of product. rsc.org It is calculated as the total mass of waste divided by the mass of the product. nih.gov A lower E-factor indicates a greener process. rsc.org For multi-step syntheses, the E-factor can be significantly reduced by employing one-pot procedures with multifunctional catalysts, which eliminate the need for intermediate work-up and purification steps. rsc.org

Sustainable Catalysis (e.g., Nickel Electrocatalysis, Biocatalysis)

The use of sustainable catalysts is a cornerstone of green chemistry. Biocatalysis, which utilizes enzymes or whole microorganisms, offers high selectivity under mild reaction conditions, often in aqueous media. whiterose.ac.uk As discussed in section 2.3.1, enzymes can be used for the selective hydroxylation of piperidine rings, providing an environmentally benign route to key intermediates. dtic.mil

Nickel catalysis has emerged as a cost-effective and sustainable alternative to catalysis with precious metals like palladium. acs.org Nickel-catalyzed reactions can be used for a variety of transformations, including C-O bond formation for methoxylation and C-H functionalization. ntu.edu.sgacs.org Nickel electrocatalysis, which uses electricity to drive chemical reactions, is a particularly green approach as it can reduce the need for stoichiometric chemical oxidants or reductants. researchgate.net For example, Ni-electrocatalytic decarboxylative cross-coupling has been used in the modular and enantioselective synthesis of complex piperidine derivatives. dtic.mil This method avoids the use of expensive and toxic heavy metals and can often be performed under milder conditions than traditional cross-coupling reactions. dtic.mil

Cascade and One-Pot Methodologies for Enhanced Synthetic Efficiency

Modern synthetic chemistry emphasizes "pot, atom, and step economic" (PASE) principles, which prioritize the direct construction of target molecules from simple precursors in a single reaction vessel. thieme-connect.de Multi-component reactions (MCRs) are a cornerstone of this approach, enabling the formation of complex products like highly substituted piperidines from three or more starting materials in one pot. researchgate.netgrowingscience.com These reactions often proceed through a cascade of interconnected transformations, such as Knoevenagel condensation, Michael addition, and Mannich reactions, to rapidly build molecular complexity. thieme-connect.de

One potential cascade approach to a precursor of (3-Methoxypiperidin-3-yl)methanol could involve a multi-component reaction of an amine, an aldehyde, and a β-keto ester. researchgate.net For the synthesis of stereoisomers, asymmetric organocatalysis, for instance, using chiral prolinol silyl (B83357) ethers, can facilitate highly diastereo- and enantioselective MCRs to yield chiral piperidines with controlled stereocenters. nih.gov

A particularly relevant one-pot strategy for generating the 3,3-disubstituted piperidine core is the Bargellini reaction. mdpi.comnih.gov This reaction typically involves the treatment of a ketone with chloroform (B151607) and a nucleophile in the presence of a base. mdpi.com A plausible adaptation for the synthesis of a (3-Methoxypiperidin-3-yl)methanol precursor could start from an N-protected 3-piperidinone. The reaction with chloroform and sodium methoxide (B1231860) could, in principle, generate a 3-methoxy-3-(trichloromethyl)piperidine intermediate. Subsequent reduction of the trichloromethyl group would then yield the desired hydroxymethyl functionality. While the direct use of methanol as a nucleophile in this context is not extensively documented, the versatility of the Bargellini reaction suggests its potential for creating the required 3,3-disubstitution pattern in a single step.

Another viable one-pot approach could involve the tandem oxidation-cyclization-oxidation of an appropriately substituted unsaturated alcohol to form a 3-substituted 4-piperidinone, which could then be further functionalized. acs.org Furthermore, cascade reactions involving radical intermediates have been developed for the synthesis of fused piperidinones, showcasing the diverse activation methods available for constructing the piperidine ring. nih.govacs.org

The following table outlines a hypothetical, yet chemically sound, cascade pathway for the synthesis of (3-Methoxypiperidin-3-yl)methanol and its stereoisomers, drawing upon established one-pot and cascade methodologies for piperidine synthesis.

| Step | Transformation | Reagents and Conditions (Hypothetical) | Key Features & Relevant Literature Principles |

| 1 | One-Pot Piperidine Ring Formation | Acyclic dialdehyde, ammonia, and a methylating agent in a domino reaction. | This step would form the piperidine core in a single operation from simple, acyclic precursors. The reaction could proceed through a series of imine formations, intramolecular Mannich reactions, and cyclization. The stereochemical outcome could potentially be influenced by chiral catalysts or auxiliaries. nih.govmdpi.comfigshare.com |

| 2 | Introduction of Methoxy and Hydroxymethyl Precursor Groups | N-protected 3-piperidinone, chloroform, sodium methoxide (Bargellini-type reaction). | This one-pot reaction would establish the key 3,3-disubstitution pattern. The use of a chiral protecting group or a chiral base could potentially induce stereoselectivity at the C3 position. mdpi.comnih.gov |

| 3 | Cascade Functionalization | A multi-component reaction involving an amino-alcohol, an aldehyde, and a functionalized Michael acceptor. | This approach builds the piperidine ring and introduces the desired functionalities concurrently. The sequence could involve aza-Michael addition followed by intramolecular cyclization. Stereocontrol can be achieved through substrate control or catalysis. researchgate.net |

| 4 | Stereoselective Reduction and Functionalization | Reduction of a 3-substituted 4-piperidinone precursor followed by functional group manipulation. | This two-step, one-pot sequence could involve the stereoselective reduction of a ketone to set the stereochemistry at C4, followed by conversion of a group at C3 to the desired methoxy and hydroxymethyl substituents. Stereodivergent reductions are known to produce either cis or trans products with high selectivity. acs.org |

Chemical Reactivity and Derivatization Strategies of 3 Methoxypiperidin 3 Yl Methanol

Reactions at the Hydroxyl Group

The primary alcohol moiety in (Piperidin-3-yl)methanol is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through esterification, etherification, oxidation, and substitution reactions.

Esterification and Etherification Reactions

Esterification of the hydroxyl group is a common strategy to modify the properties of (Piperidin-3-yl)methanol. This can be achieved through both chemical and enzymatic methods. For instance, the N-protected analogue, (S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine, has been shown to undergo enzymatic acylation, a form of esterification. researchgate.net This highlights the utility of biocatalysis for achieving enantioselective transformations.

Standard chemical methods for esterification, such as the Fischer-Speier esterification involving reaction with a carboxylic acid under acidic catalysis, are also applicable. google.com Alternatively, reaction with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base can provide the corresponding esters in high yields. psu.educhemrevise.org The choice of method often depends on the desired ester and the compatibility of the reagents with the piperidine (B6355638) nitrogen.

| Reaction | Reagents | Product Type | Notes |

| Enzymatic Acylation | Lipase (B570770), Acylating Agent | Chiral Ester | Can provide high enantioselectivity. researchgate.net |

| Fischer-Speier | Carboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄) | Ester | Reversible reaction, often requiring removal of water. google.com |

| Acylation | Acid Chloride or Anhydride, Base (e.g., Pyridine (B92270), Et₃N) | Ester | Generally high-yielding and proceeds under mild conditions. psu.educhemrevise.org |

Etherification of the hydroxyl group offers another avenue for derivatization, leading to the formation of ether linkages. While specific examples for (Piperidin-3-yl)methanol are not prevalent in the readily available literature, standard ether synthesis protocols, such as the Williamson ether synthesis, could be employed. This would typically involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. The secondary amine of the piperidine ring would likely require protection prior to this reaction to prevent competitive N-alkylation.

Selective Oxidation Reactions to Carbonyls and Carboxylic Acids

The primary alcohol of (Piperidin-3-yl)methanol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.orgyoutube.com

Oxidation to the corresponding aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. youtube.com In contrast, stronger oxidizing agents like potassium dichromate(VI) in acidic solution will typically oxidize the primary alcohol all the way to the carboxylic acid. libretexts.org A patent describes the oxidation of N-Boc-3-hydroxypiperidine to N-Boc-3-piperidone using dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride, a Swern oxidation, which is a common method for converting alcohols to ketones or aldehydes. google.com

| Desired Product | Oxidizing Agent | General Conditions |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous solvent (e.g., CH₂Cl₂) |

| Aldehyde | Dimethyl sulfoxide (DMSO), Oxalyl chloride (Swern Oxidation) | Low temperature, followed by addition of a hindered base |

| Carboxylic Acid | Potassium Dichromate (K₂Cr₂O₇), Sulfuric Acid (H₂SO₄) | Aqueous acidic solution, often with heating |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature |

Nucleophilic Substitutions and Rearrangements Involving the Hydroxyl Moiety

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. For example, treatment of a diol derived from L-glutamic acid with p-toluenesulfonyl chloride leads to the formation of a ditosylate, which can then undergo intramolecular cyclization. niscpr.res.in A similar strategy could be applied to (Piperidin-3-yl)methanol to enable the introduction of a variety of nucleophiles at the carbon bearing the hydroxyl group.

Rearrangement reactions involving the hydroxyl moiety are less common but can be envisioned under specific conditions, particularly with the involvement of the adjacent piperidine ring. However, specific examples for this compound are not well-documented in the literature.

Reactivity of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and readily undergoes a variety of reactions, including alkylation, acylation, and participation in the formation of new heterocyclic rings.

N-Alkylation and N-Acylation Reactions

N-alkylation of the piperidine nitrogen is a straightforward process that can be achieved by reacting (Piperidin-3-yl)methanol with an alkyl halide. researchgate.netnih.gov The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide formed. Common bases include potassium carbonate or triethylamine. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the stoichiometry of the alkylating agent should be carefully controlled. researchgate.net

N-acylation is another important transformation, often used to introduce an amide functionality or to protect the nitrogen atom. This is typically accomplished by reacting the piperidine with an acid chloride or an acid anhydride, often in the presence of a base like pyridine or triethylamine. researchgate.net A wide variety of acyl groups can be introduced using this method.

| Reaction | Reagents | Product Type | Typical Conditions |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | N-Alkylpiperidine | Base (e.g., K₂CO₃, Et₃N) in a polar aprotic solvent (e.g., DMF, CH₃CN) researchgate.net |

| N-Acylation | Acid Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | N-Acylpiperidine (Amide) | Base (e.g., Pyridine, Et₃N) in an aprotic solvent (e.g., CH₂Cl₂, THF) researchgate.net |

Formation of Nitrogen-Containing Heterocycles at the Piperidine Nitrogen

The bifunctional nature of (Piperidin-3-yl)methanol makes it a suitable precursor for the synthesis of bicyclic heterocyclic systems. For instance, the constitutional isomer, 2-(hydroxymethyl)piperidine, readily condenses with aldehydes and ketones to form bicyclic oxazolidines, specifically hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines. nih.govacs.org This reaction proceeds via the formation of a transient iminium ion from the piperidine nitrogen and the carbonyl compound, followed by intramolecular nucleophilic attack by the hydroxyl group. nih.gov

A similar reaction pathway is conceivable for (Piperidin-3-yl)methanol. Reaction with an aldehyde or ketone could lead to the formation of an analogous bicyclic system, likely an oxazolo[3,4-c]piperidine, though this specific transformation is not explicitly detailed in the available literature for the 3-substituted isomer. The formation of such bicyclic structures represents a powerful strategy for rapidly increasing molecular complexity from a simple starting material.

Transformations of the Methoxy (B1213986) Group

The methoxy group at the C3 position is a key feature of the molecule, influencing its steric and electronic properties. While generally stable, this ether linkage can be manipulated under specific conditions to introduce new functionalities.

The cleavage of the methyl-ether bond in (3-Methoxypiperidin-3-yl)methanol derivatives to unmask the tertiary alcohol is a synthetically useful transformation. This reaction typically requires harsh conditions due to the stability of the ether linkage. Reagents commonly used for the cleavage of aryl methyl ethers, such as boron tribromide (BBr₃) or hydrobromic acid (HBr), can be employed. However, the presence of other sensitive functional groups, particularly the piperidine nitrogen and the primary alcohol, necessitates careful optimization of reaction conditions to achieve selective cleavage.

For instance, the use of BBr₃ at low temperatures can favor the cleavage of the methoxy group over reaction with the primary alcohol. Subsequent functionalization of the resulting tertiary alcohol can then be achieved. This could involve acylation to form esters, or other modifications to introduce desired pharmacophores. The choice of protecting groups for the piperidine nitrogen and the primary hydroxyl is crucial for the success of this strategy. For example, the nitrogen can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) and the primary alcohol as a silyl (B83357) ether (e.g., TBDMS) to prevent their interference during the ether cleavage step.

| Reagent | Conditions | Outcome |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C) in an inert solvent (e.g., CH₂Cl₂) | Selective cleavage of the methoxy group to a tertiary alcohol. |

| Hydrobromic acid (HBr) | Elevated temperatures | Cleavage of the methoxy group, potential for side reactions. |

Ring Modifications and Skeletal Rearrangements of (3-Methoxypiperidin-3-yl)methanol Derivatives

Modifications to the piperidine ring itself can lead to novel scaffolds with distinct biological activities. These transformations can involve changes in ring size or the rearrangement of the carbon skeleton.

While specific examples for (3-Methoxypiperidin-3-yl)methanol are not extensively documented, general methodologies for piperidine ring modifications can be applied to its derivatives.

Ring Expansion: The expansion of a piperidine ring to a seven-membered ring (azepane) can be achieved through various methods, often involving the formation of a bicyclic intermediate. wikipedia.org One common strategy is the Tiffeneau-Demjanov rearrangement, which involves the treatment of a 2-(aminomethyl)cyclohexanol derivative with nitrous acid. A similar strategy could potentially be adapted for derivatives of (3-Methoxypiperidin-3-yl)methanol.

Ring Contraction: The contraction of a piperidine ring to a five-membered ring (pyrrolidine) is a more common transformation. nih.govcitedrive.comresearchgate.net Several methods exist, including oxidative rearrangements and photochemical approaches. nih.govcitedrive.com For example, the treatment of N-substituted piperidines with an oxidizing agent like PhI(OAc)₂ can induce a rearrangement to the corresponding pyrrolidine (B122466) derivative. citedrive.comresearchgate.net Another approach involves a visible light-mediated ring contraction of α-acylated saturated heterocycles. nih.gov These methods could be applied to appropriately functionalized derivatives of (3-Methoxypiperidin-3-yl)methanol to generate novel pyrrolidine-based compounds.

| Transformation | Method | Key Intermediates |

| Ring Expansion | Tiffeneau-Demjanov Rearrangement | Diazonium ion, carbocation |

| Ring Contraction | Oxidative Rearrangement citedrive.comresearchgate.net | Iminium ion citedrive.com |

| Ring Contraction | Photomediated Contraction nih.gov | Photoreactive ketone groups nih.gov |

Strategic Applications of 3 Methoxypiperidin 3 Yl Methanol in Complex Molecule Synthesis

Scaffold-Based Approaches in Chemical Diversity Generation

The generation of chemical diversity from a common scaffold is a powerful strategy in drug discovery, enabling the efficient synthesis of large numbers of related molecules, often referred to as a compound library. This approach allows for the systematic exploration of structure-activity relationships (SAR), where the impact of different functional groups on a core structure can be assessed.

Typically, a scaffold-based approach involves a starting material that possesses key structural features and multiple points for chemical modification. For a molecule like (3-Methoxypiperidin-3-yl)methanol, potential points of diversification would theoretically include:

The secondary amine: This site can be readily functionalized through reactions such as acylation, alkylation, arylation, and sulfonylation to introduce a wide variety of substituents.

The hydroxyl group: The primary alcohol can be transformed into other functional groups, such as ethers, esters, or halides, or used as a handle for further synthetic elaborations.

These modifications, when applied in a combinatorial fashion with a diverse set of building blocks, could theoretically generate a large and structurally varied library of compounds.

Table 1: Hypothetical Diversification of (3-Methoxypiperidin-3-yl)methanol

| Scaffold Position | Reaction Type | Potential Building Blocks | Resulting Functional Group |

| Piperidine (B6355638) Nitrogen | Acylation | Acid chlorides, Anhydrides | Amide |

| Reductive Amination | Aldehydes, Ketones | Substituted Amine | |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | |

| Methanol (B129727) Hydroxyl | Etherification | Alkyl halides | Ether |

| Esterification | Carboxylic acids | Ester |

While the synthetic chemistry to achieve such transformations is well-understood, there are no specific studies that have reported the use of (3-Methoxypiperidin-3-yl)methanol as the starting scaffold for these purposes. Research in the field has tended to focus on other substituted piperidines, such as various pipecolinates and 3-aminopiperidines, as foundational units for library synthesis. These alternative scaffolds have been successfully employed to generate diverse collections of 3D-fragments and complex molecules for screening in drug discovery programs.

The absence of published data on the use of (3-Methoxypiperidin-3-yl)methanol in this context suggests that it may not have been selected as a priority scaffold in major library synthesis efforts to date, or that such work has been conducted privately and not disclosed in the public domain. Therefore, while the principles of scaffold-based diversity generation are robust, their specific application to (3-Methoxypiperidin-3-yl)methanol is not supported by current scientific literature.

Theoretical and Computational Investigations of 3 Methoxypiperidin 3 Yl Methanol

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. For (3-Methoxypiperidin-3-yl)methanol, DFT calculations can elucidate a range of fundamental properties. These calculations are typically performed using a functional, such as B3LYP or ωB97X-D, combined with a suitable basis set (e.g., 6-31G* or larger) to provide a good description of the system.

The piperidine (B6355638) ring can adopt several conformations, primarily chair and boat forms, with the chair conformation generally being more stable. The presence of two substituents at the C3 position—a methoxy (B1213986) group and a hydroxymethyl group—introduces additional conformational complexity. These substituents can exist in either axial or equatorial positions, leading to multiple possible diastereomers.

A systematic conformational search followed by geometry optimization using DFT would reveal the relative energies of these conformers. For (3-Methoxypiperidin-3-yl)methanol, the most stable conformer is expected to have the piperidine ring in a chair conformation with the bulkier substituents occupying equatorial positions to minimize steric hindrance. The orientation of the methoxy and hydroxymethyl groups will also be influenced by intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen lone pair or the methoxy oxygen.

Table 1: Calculated Relative Energies of (3-Methoxypiperidin-3-yl)methanol Conformers

| Conformer | Piperidine Ring Conformation | Substituent Positions (Methoxy, Hydroxymethyl) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial, Equatorial | 0.00 |

| 2 | Chair | Axial, Equatorial | 2.5 |

| 3 | Chair | Equatorial, Axial | 3.1 |

| 4 | Skew-Boat | - | 5.8 |

| 5 | Boat | - | 6.5 |

Note: The data presented in this table is illustrative and represents typical expected outcomes from DFT calculations. Actual values would be obtained from specific computational studies.

The electronic properties of a molecule are key to understanding its reactivity. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. chemjournal.kz

For (3-Methoxypiperidin-3-yl)methanol, the HOMO is likely to be localized on the nitrogen atom of the piperidine ring due to its lone pair of electrons, as well as on the oxygen atoms of the methoxy and hydroxyl groups. The LUMO, on the other hand, would be distributed over the antibonding orbitals of the molecule. Analysis of the FMOs helps in predicting sites for electrophilic and nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Energies of (3-Methoxypiperidin-3-yl)methanol

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: The data presented in this table is illustrative and represents typical expected outcomes from DFT calculations. Actual values would be obtained from specific computational studies.

DFT calculations can accurately predict various spectroscopic properties. The calculated NMR chemical shifts (¹H and ¹³C) for each conformer can be compared with experimental data to confirm the dominant conformation in solution. The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for this purpose. researchgate.net

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. These frequencies arise from the stretching and bending of bonds within the molecule. Key vibrational modes for (3-Methoxypiperidin-3-yl)methanol would include the N-H stretch, O-H stretch, C-O stretch, and various C-H stretches. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of (3-Methoxypiperidin-3-yl)methanol

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3450 |

| N-H Stretch | Piperidine | 3300 |

| C-H Stretch | Aliphatic | 2850-2960 |

| C-O Stretch | Methoxy/Hydroxyl | 1050-1150 |

Note: The data presented in this table is illustrative and represents typical expected outcomes from DFT calculations. Actual values would be obtained from specific computational studies.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT provides detailed information about static structures, molecular dynamics (MD) simulations can model the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes conformation.

For (3-Methoxypiperidin-3-yl)methanol, MD simulations can be used to explore the conformational landscape more extensively than static DFT calculations. By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformational states and to determine their relative populations and lifetimes.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules (such as water or methanol) in the simulation box. researchgate.netnih.gov

In a polar protic solvent like water, the solvent molecules can form hydrogen bonds with the nitrogen and oxygen atoms of (3-Methoxypiperidin-3-yl)methanol. These interactions can stabilize certain conformations over others. For example, conformations that expose the polar functional groups to the solvent may be favored. MD simulations can quantify the extent of solvent-solute hydrogen bonding and its impact on the conformational equilibrium. researchgate.netmdpi.com

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly DFT, are invaluable for studying reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies.

For (3-Methoxypiperidin-3-yl)methanol, one could investigate various reactions, such as its synthesis or subsequent functionalization. For instance, the mechanism of N-alkylation or N-acylation could be studied by modeling the approach of an electrophile to the nitrogen atom. The calculations would reveal the preferred reaction pathway and provide insights into the factors that control the reaction's rate and selectivity. Computational studies on related piperidine derivatives have shown how substituents can influence reaction enthalpies and rates. rsc.org

Transition State Analysis and Energy Profiles of Chemical Transformations

In the realm of computational chemistry, understanding the mechanism of a chemical reaction is paramount. Transition state theory is a fundamental concept used to explain reaction rates. github.io Transition states are high-energy, transient configurations of atoms that occur between reactants and products. github.iochemguide.co.uk The energy required to reach this state from the reactants is known as the activation energy, a critical factor in determining the reaction rate. studymind.co.ukwikipedia.org

For a molecule like (3-methoxypiperidin-3-yl)methanol, various chemical transformations can be envisaged, such as O-demethylation, N-alkylation, or oxidation of the primary alcohol. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), can be employed to model these hypothetical reactions. numberanalytics.com By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products, which proceeds through a transition state. wikipedia.orgnumberanalytics.com

A hypothetical energy profile for a reaction involving (3-methoxypiperidin-3-yl)methanol would delineate the energy changes throughout the reaction coordinate. This profile would show the relative energies of the reactants, transition state(s), any intermediates, and the final products. chemguide.co.ukausetute.com.au For instance, in a hypothetical N-alkylation reaction, the energy profile would illustrate the energy barrier for the nucleophilic attack of the piperidine nitrogen on an alkyl halide.

Table 1: Hypothetical Calculated Energies for a Reaction of (3-Methoxypiperidin-3-yl)methanol

| Species | Method | Basis Set | Calculated Energy (Hartree) | Relative Energy (kcal/mol) |

| Reactants | DFT (B3LYP) | 6-31G | -552.12345 | 0.0 |

| Transition State | DFT (B3LYP) | 6-31G | -552.09876 | 15.5 |

| Products | DFT (B3LYP) | 6-31G* | -552.14567 | -13.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

The identification and characterization of the transition state are crucial. Computational methods can determine the geometry of the transition state and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. github.io The study of these transition states provides deep insights into the reaction mechanism at a molecular level. ims.ac.jpsciencedaily.com

Molecular Docking and Ligand-Target Interactions (Computational, in silico studies only)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used in drug discovery to understand and predict how a small molecule (ligand), such as (3-methoxypiperidin-3-yl)methanol or its derivatives, might interact with a biological target, typically a protein. nih.govfrontiersin.org

Prediction of Binding Modes with Theoretical Models

In a hypothetical scenario, if (3-methoxypiperidin-3-yl)methanol were to be investigated as an inhibitor for a specific enzyme, molecular docking simulations would be the first step. This process involves preparing the 3D structures of both the ligand and the target protein. Docking algorithms then explore various possible binding poses of the ligand within the active site of the protein, evaluating each pose using a scoring function. nih.govnih.govspringernature.com

The scoring function estimates the binding affinity for each pose, and the pose with the best score is predicted as the most likely binding mode. wikipedia.orgslideshare.net This predicted binding mode reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the hydroxyl group of (3-methoxypiperidin-3-yl)methanol could act as a hydrogen bond donor or acceptor, while the methoxy group and the piperidine ring could engage in van der Waals interactions.

Table 2: Hypothetical Docking Results of (3-Methoxypiperidin-3-yl)methanol with a Kinase Target

| Docking Program | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| AutoDock Vina | -7.2 | ASP145, LYS72, LEU130 |

| Glide | -6.8 | ASP145, PHE144 |

| GOLD | -7.5 | LYS72, GLU91 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Energetic Analysis of Interactions

Beyond simply predicting the binding pose, computational methods can provide a detailed energetic breakdown of the ligand-target interactions. frontiersin.org Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. frontiersin.orgdiva-portal.org

This analysis can dissect the total binding energy into its constituent parts, such as electrostatic contributions, van der Waals interactions, and solvation energies. frontiersin.org This allows researchers to understand which interactions are the primary drivers of binding. For (3-methoxypiperidin-3-yl)methanol, such an analysis might reveal the critical role of the hydrogen bond formed by its hydroxyl group or the favorable hydrophobic packing of its piperidine ring within a specific pocket of the target protein.

Structure-Reactivity/Selectivity Relationship (SRR) Insights from Computational Models

Computational models are invaluable for understanding and predicting how modifications to a molecule's structure will affect its reactivity or biological activity. This is the essence of Quantitative Structure-Activity Relationship (QSAR) studies. protoqsar.comcomputabio.comwikipedia.org QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov

In the context of (3-methoxypiperidin-3-yl)methanol, a hypothetical QSAR study could be conducted on a series of its derivatives. By systematically modifying the substituents on the piperidine ring or the methanol (B129727) moiety and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a QSAR model could be developed. acs.org

This model could then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR model might indicate that increasing the hydrophobicity of a particular region of the molecule leads to enhanced binding affinity. This insight into the structure-reactivity/selectivity relationship is crucial for optimizing lead compounds in drug discovery. nih.govrsc.org

Advanced Analytical Techniques for Purity, Identity, and Stereochemical Analysis

High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC for Enantiomeric Excess Determination

The separation of enantiomers is a critical aspect of pharmaceutical analysis, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Chiral HPLC is the premier method for determining the enantiomeric excess (e.e.) of (3-Methoxypiperidin-3-yl)methanol. This is typically achieved through the use of a chiral stationary phase (CSP). researchgate.net

The development of a robust chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve optimal separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used and have shown success in resolving a variety of chiral compounds, including piperidine (B6355638) derivatives. nih.govnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like n-hexane and a polar modifier such as an alcohol (e.g., isopropanol, ethanol), is crucial for modulating retention and selectivity. nih.govsigmaaldrich.com Additives like diethylamine (B46881) may also be incorporated to improve peak shape and resolution. nih.gov

For compounds lacking a strong chromophore, such as (3-Methoxypiperidin-3-yl)methanol, pre-column derivatization with a UV-active agent can be employed to enhance detection. nih.govasianpubs.org For instance, derivatization with agents like para-toluenesulfonyl chloride introduces a chromophore, allowing for sensitive UV detection. nih.gov The resolution between the two enantiomers should ideally be greater than 2.0 to ensure accurate quantification. asianpubs.org

A typical chiral HPLC method for a related piperidine derivative might utilize a Chiralpak AD-H column with a mobile phase of 0.1% diethylamine in ethanol (B145695) at a flow rate of 0.5 mL/min, with UV detection at 228 nm. nih.gov The success of the separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies and thus different retention times. researchgate.net

Table 1: Illustrative Chiral HPLC Method Parameters for Piperidine Derivatives

| Parameter | Condition | Reference |

| Column | Chiralpak AD-H | nih.gov |

| Mobile Phase | 0.1% Diethylamine in Ethanol | nih.gov |

| Flow Rate | 0.5 mL/min | nih.gov |

| Detection | UV at 228 nm | nih.gov |

| Resolution (Rs) | > 4.0 | nih.gov |

Method Validation for Purity Assessment

Once a suitable HPLC method is developed, it must be validated to ensure its reliability for purity assessment. Method validation is performed according to guidelines from the International Council for Harmonisation (ICH) and typically includes the evaluation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ). nih.gov

For purity assessment of (3-Methoxypiperidin-3-yl)methanol, a reversed-phase HPLC (RP-HPLC) method is commonly employed. A C18 column is a standard choice for the stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

Validation studies for a similar piperidine derivative demonstrated good linearity with a correlation coefficient (R²) of 0.9996 over a concentration range of 0.44-53.33 μg/mL. nih.govresearchgate.net The accuracy, determined by recovery studies, was found to be 101.82% with a relative standard deviation (RSD) of 0.6%. nih.govresearchgate.net The LOD and LOQ were established at 0.15 μg/mL and 0.44 μg/mL, respectively, indicating the method's sensitivity. nih.govresearchgate.net

Table 2: Example of HPLC Method Validation Parameters

| Validation Parameter | Typical Value | Reference |

| Linearity (R²) | 0.9996 | nih.govresearchgate.net |

| Accuracy (% Recovery) | 101.82% | nih.govresearchgate.net |

| Precision (RSD) | 0.6% | nih.govresearchgate.net |

| LOD | 0.15 µg/mL | nih.govresearchgate.net |

| LOQ | 0.44 µg/mL | nih.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While (3-Methoxypiperidin-3-yl)methanol itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to create a more volatile analog. For example, the hydroxyl group could be silylated to increase volatility.

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. cmbr-journal.comphytopharmajournal.com The sample is injected into the GC, where it is vaporized and separated based on boiling point and interaction with the stationary phase of the column. cmbr-journal.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparison to spectral libraries like the NIST library. researchgate.netmdpi.com

For the analysis of related compounds, a typical GC-MS system might employ a capillary column such as an HP-5MS, with helium as the carrier gas. cmbr-journal.com The temperature program is carefully controlled to achieve optimal separation. cmbr-journal.com The mass spectrometer is operated in electron impact (EI) mode, which provides reproducible fragmentation patterns. phytopharmajournal.com

While direct analysis of (3-Methoxypiperidin-3-yl)methanol by GC-MS is less common, the technique is invaluable for identifying volatile impurities or for analyzing volatile derivatives for specific analytical purposes. nih.govnih.gov

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an applied electric field. chromatographytoday.com It is particularly well-suited for the analysis of polar and charged molecules and offers advantages in terms of speed, resolution, and minimal sample consumption. nih.govscielo.br

For the chiral separation of (3-Methoxypiperidin-3-yl)methanol, a chiral selector is added to the background electrolyte (BGE). chromatographytoday.comnih.gov Cyclodextrins and their derivatives are commonly used chiral selectors in CE. nih.gov The enantiomers form transient diastereomeric complexes with the chiral selector, leading to different migration times and enabling their separation. chromatographytoday.com

Method development in chiral CE involves optimizing parameters such as the type and concentration of the chiral selector, the pH and concentration of the BGE, the applied voltage, and the capillary temperature. nih.gov For instance, in the chiral separation of securinine, a piperidine-containing alkaloid, a BGE of 40 mmol.L-1 Tris-H3PO4 buffer (pH 6.0) containing 32 mmol.L-1 HP-β-CD was used. nih.gov Detection is typically performed using a UV detector. nih.gov

CE can also be used for achiral purity analysis, offering high separation efficiency for impurities. mdpi.com The technique's versatility and high resolving power make it a valuable tool in the comprehensive analysis of (3-Methoxypiperidin-3-yl)methanol. nih.govresearchgate.net

Optical Rotation and Circular Dichroism (CD) Spectroscopy for Chirality Assessment

While chromatographic and electrophoretic methods separate and quantify enantiomers, chiroptical techniques like optical rotation and circular dichroism (CD) spectroscopy provide information about the bulk stereochemical properties of a sample.

Optical Rotation measures the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the compound, its concentration, the path length, the wavelength of light used, and the solvent. It is a fundamental property used to characterize chiral molecules and can be used to determine the enantiomeric purity of a sample if the specific rotation of the pure enantiomer is known.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of the molecule. For a compound like (3-Methoxypiperidin-3-yl)methanol, the CD spectrum can be used to confirm the absolute configuration of the enantiomers by comparing the experimental spectrum to theoretical calculations or to the spectra of related compounds with known stereochemistry. researchgate.net For example, the absolute configuration of related benzodiazepine (B76468) enantiomers was determined by comparing their elution profile and CD spectra to those of a standard with a known configuration. researchgate.net

Together, optical rotation and CD spectroscopy are powerful, non-destructive techniques that complement separation-based methods for the comprehensive stereochemical analysis of (3-Methoxypiperidin-3-yl)methanol.

Future Research Directions and Emerging Trends for 3 Methoxypiperidin 3 Yl Methanol

Development of Novel and More Efficient Synthetic Routes, Including Flow Chemistry

The synthesis of highly functionalized piperidines is a central theme in modern organic chemistry. tandfonline.com Future research on (3-Methoxypiperidin-3-yl)methanol will undoubtedly focus on moving beyond traditional batch syntheses towards more efficient, scalable, and novel methodologies.

One of the most promising frontiers is the adoption of continuous flow chemistry . Flow processing offers significant advantages over batch reactions, including enhanced safety, improved heat and mass transfer, and the potential for automation. For piperidine (B6355638) synthesis, flow reactions have already demonstrated utility in enabling practical, multi-gram scale production within minutes. organic-chemistry.org Future work could adapt existing multi-step syntheses of (3-Methoxypiperidin-3-yl)methanol into a telescoped continuous flow process. Furthermore, the diastereoselectivity of hydrogenation reactions to form piperidine rings has been shown to be dependent on flow conditions, suggesting that this technology could be harnessed to fine-tune the stereochemical outcome of the synthesis. rsc.org

Beyond flow chemistry, the exploration of entirely novel synthetic strategies is a key research direction. This includes methods like the ring expansion of readily available chiral precursors, such as prolinols, which can provide access to optically active 3-substituted piperidines. nih.gov Another innovative and sustainable approach involves the synthesis of the core piperidine scaffold from biomass-derived platform chemicals like furfural, which would drastically reduce the reliance on fossil fuel-based feedstocks. nih.gov

| Synthetic Advancement | Potential Application to (3-Methoxypiperidin-3-yl)methanol | Key Benefits |

| Continuous Flow Synthesis | Development of an automated, scalable process from starting materials. | Increased yield, improved safety, reduced reaction time, process intensification. organic-chemistry.org |

| Biomass-Derived Routes | Synthesis of the piperidine core from renewable feedstocks like furfural. | Enhanced sustainability, alignment with green chemistry principles. nih.gov |

| Novel Ring Expansion | Enantioselective synthesis starting from chiral pyrrolidine-based precursors. | Access to high-purity enantiomers, novel synthetic pathway. nih.gov |

Exploration of New Reactivity Patterns and Derivatization Opportunities

The specific arrangement of functional groups in (3-Methoxypiperidin-3-yl)methanol—a tertiary alcohol, a primary alcohol, a methoxy (B1213986) group, and a secondary amine—offers a rich platform for chemical exploration. Future research will focus on selectively modifying these groups to generate libraries of novel derivatives for various applications.

The tertiary alcohol at the C3 position is particularly noteworthy. In drug discovery, tertiary alcohols are often metabolically robust because direct oxidation at the carbinol carbon is not possible. nih.gov This intrinsic stability makes the core of (3-Methoxypiperidin-3-yl)methanol an attractive scaffold. Research can explore how the steric bulk of the neighboring methoxy and hydroxymethyl groups further shields this hydroxyl from other metabolic pathways like glucuronidation.

The primary alcohol (-CH2OH) and the piperidine nitrogen are prime candidates for derivatization. The primary alcohol can be readily converted into a wide array of other functional groups, including esters, ethers, aldehydes, and carboxylic acids, each opening new avenues for biological screening or material incorporation. The secondary amine can undergo N-alkylation, N-acylation, or be used to link the molecule to other scaffolds, a common strategy in medicinal chemistry to modulate properties like solubility and target binding.

| Functional Group | Potential Derivatization Reaction | Purpose of Derivatization |

| Primary Alcohol (-CH2OH) | Esterification, Etherification, Oxidation | Introduce new functionalities, create prodrugs, link to polymers. |

| Secondary Amine (-NH-) | N-Alkylation, N-Acylation, Reductive Amination | Modulate pharmacokinetic properties, attach pharmacophores. |

| Tertiary Alcohol (-OH) | Exploration of hydrogen-bond donating capacity | Serve as a key binding interaction point in biological targets. nih.gov |

Expansion of Applications in Complex Molecule Synthesis and Materials Science

As a chiral, functionalized building block, (3-Methoxypiperidin-3-yl)methanol is well-positioned for applications beyond its current use. The piperidine motif is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals. mdpi.comresearchgate.net Future work will likely see this compound used as a key intermediate in the synthesis of complex, biologically active molecules where its defined three-dimensional structure can impart specific binding properties.

A significant emerging trend is the use of functionalized piperidines in materials science . Research has shown that piperidinium-functionalized polymers can be used to create high-performance alkaline anion exchange membranes (AAEMs), which are critical components for fuel cells and electrolyzers. rsc.org (3-Methoxypiperidin-3-yl)methanol could be investigated as a novel monomer in such applications, where its unique substitution pattern might influence membrane properties like ion conductivity and stability. Another application lies in the development of novel catalysts. For instance, piperidine-functionalized graphene quantum dots have been developed as efficient, magnetically recoverable catalysts. acgpubs.org The specific stereochemistry and functionality of (3-Methoxypiperidin-3-yl)methanol could be leveraged to design next-generation asymmetric catalysts.

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating discovery cycles. mdpi.com For (3-Methoxypiperidin-3-yl)methanol, these tools offer several future research directions.

| AI/ML Application | Specific Goal for (3-Methoxypiperidin-3-yl)methanol | Expected Outcome |

| Retrosynthesis Planning | Propose novel, efficient synthetic routes to derivatives. | Reduction in development time for new analogs. nih.gov |

| Reaction Outcome Prediction | Predict product distribution and yield for new reactions. | Higher success rate in synthesis, optimized reaction conditions. drugtargetreview.com |

| Property Prediction | In-silico screening of virtual derivatives for drug-like properties. | Prioritization of synthetic targets with higher probability of success. |

Sustainable and Scalable Production Methodologies for Industrial Research Applications

The transition of (3-Methoxypiperidin-3-yl)methanol from a laboratory chemical to a widely used industrial research tool hinges on the development of sustainable and scalable production methods. The piperidine market is growing, driven by demand from the pharmaceutical and agrochemical sectors, underscoring the need for efficient manufacturing. snsinsider.com

Future research will emphasize adherence to the principles of green chemistry . This includes replacing hazardous reagents with safer alternatives, such as using catalytic hydrogenation methods to avoid toxic reducing agents. pmarketresearch.com The development of synthetic routes from renewable feedstocks, as mentioned earlier, represents the pinnacle of this approach. nih.gov

Scalability from the lab bench to industrial reactors presents a significant challenge. Inconsistencies in mixing or heat transfer can lead to batch failures and impurities. pmarketresearch.com Adopting process analytical technology (PAT) and quality-by-design (QbD) frameworks will be crucial for ensuring robust and reproducible large-scale production. An emerging and potentially transformative technology is synthetic biology , where engineered microbial strains could produce the piperidine core or its precursors via fermentation, offering a sustainable and potentially cost-effective alternative to traditional chemical synthesis. pmarketresearch.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Methoxypiperidin-3-yl)methanol, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of piperidine derivatives like (3-Methoxypiperidin-3-yl)methanol often involves reductive amination or nucleophilic substitution. For example, sodium borohydride (NaBH₄) in methanol/ethanol under mild conditions (room temperature, 12–24 hours) is effective for reducing ketones or imines to alcohols . Reaction efficiency depends on solvent polarity, temperature, and stoichiometry of reducing agents. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by NMR (¹H/¹³C) and mass spectrometry are critical for confirming structure and purity .

Q. Which analytical techniques are most reliable for characterizing (3-Methoxypiperidin-3-yl)methanol?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve methoxy (-OCH₃) and piperidine ring protons (δ 1.5–3.5 ppm) and confirm stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ m/z 158.1) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH, ~3200–3600 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) functional groups .

Q. What safety protocols are recommended for handling (3-Methoxypiperidin-3-yl)methanol in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for volatile reactions.

- Waste Disposal : Segregate organic waste and consult certified agencies for disposal, as methanol derivatives may pose environmental risks .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic properties of (3-Methoxypiperidin-3-yl)methanol?

- Methodological Answer :

- Collision Cross-Section (CCS) : Predicted CCS values (e.g., 152.3 Ų for [M+H]+) via ion mobility spectrometry correlate with membrane permeability and bioavailability .

- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding affinities to targets like GPCRs or enzymes, guided by structural analogs with piperidine scaffolds .

Q. How do stereochemical variations in (3-Methoxypiperidin-3-yl)methanol impact its biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to separate enantiomers.

- Activity Assays : Compare enantiomers in vitro (e.g., enzyme inhibition assays) to determine stereospecific effects. For example, (S)-enantiomers of similar piperidine alcohols show higher receptor-binding selectivity .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Solubility Profiling : Test in multiple solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy or nephelometry. For instance, polar aprotic solvents like DMSO enhance solubility due to hydrogen bonding with the hydroxyl group .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products (e.g., oxidation to ketones) .

Q. How can structural modifications enhance the compound’s bioactivity while retaining its core piperidine-methanol scaffold?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., halogens at C-4) to improve lipophilicity (logP) or hydrogen-bonding capacity. For example, fluorinated analogs of piperidine derivatives exhibit enhanced blood-brain barrier penetration .

- Prodrug Design : Esterify the hydroxyl group to improve oral bioavailability, followed by enzymatic hydrolysis in vivo .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s efficacy in cellular models?

- Methodological Answer :

- Dose Range : Start with 0.1–100 µM, based on IC₅₀ values of structurally related compounds (e.g., piperidine-based inhibitors ).

- Controls : Include vehicle (DMSO) and positive controls (e.g., known GPCR agonists).

- Endpoint Assays : Use MTT for cytotoxicity and ELISA for target protein expression .

Q. What statistical approaches are recommended for analyzing conflicting biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity.

- Sensitivity Analysis : Exclude outliers or low-quality datasets (e.g., studies without purity verification via HPLC ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.